molecular formula C15H14F3N3OS B10927398 N-(2,3-dimethylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10927398
M. Wt: 341.4 g/mol
InChI Key: KSIKHZBEJYLLNO-UHFFFAOYSA-N
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Description

N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group, a trifluoromethyl-substituted pyrimidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or sulfide reacts with the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving sulfanyl and pyrimidine groups.

    Materials Science: It may be explored for its properties as a component in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: can be compared with other acetamides, such as:

Uniqueness

The uniqueness of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to targets.

Properties

Molecular Formula

C15H14F3N3OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C15H14F3N3OS/c1-9-4-3-5-11(10(9)2)20-13(22)8-23-14-19-7-6-12(21-14)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,22)

InChI Key

KSIKHZBEJYLLNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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